ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a benzenesulfonyloxy group at position 4, an oxo group at position 6, a phenyl substituent at position 1, and an ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-2-26-19(23)18-16(27-28(24,25)15-11-7-4-8-12-15)13-17(22)21(20-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSIIIUHKDBOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides, sulfonates, and various catalysts (e.g., palladium on carbon) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s benzenesulfonyloxy group distinguishes it from analogs with alternative substituents at position 3. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The benzenesulfonyloxy group (strong electron-withdrawing) may enhance stability and influence hydrogen-bonding interactions compared to alkylsulfanyl (e.g., butylsulfanyl in ) or methyl groups.
- Melting Points : Analogs with polar substituents (e.g., hydroxyl or nitro groups) exhibit higher melting points (up to 223°C), suggesting that the benzenesulfonyloxy group could similarly increase crystallinity.
Activity Trends :
- Electron-Withdrawing Substituents (e.g., benzenesulfonyloxy, trifluoromethyl) enhance binding to charged receptor pockets.
- Hydrophobic Groups (e.g., butylsulfanyl) may improve membrane permeability but reduce solubility.
Structural and Crystallographic Insights
- Tools like SHELX and Mercury are critical for analyzing such interactions.
- Packing Patterns : Compared to analogs with smaller substituents, the bulky benzenesulfonyloxy group may lead to distinct packing motifs, as observed in Materials Module analyses ().
Biological Activity
Ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a pyridazine ring, which is known to exhibit various pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate |
| Molecular Formula | C19H16N2O6S |
| CAS Number | 886950-44-3 |
| Molecular Weight | 396.41 g/mol |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, leading to alterations in their activity or function. For instance, the presence of the benzenesulfonyl group enhances its ability to interact with various biomolecules, potentially affecting pathways related to inflammation and microbial resistance.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity:
Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest strong efficacy against common pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.108 - 124.432 |
The action is bactericidal, inhibiting protein synthesis and nucleic acid production, which are critical for bacterial growth and replication .
Antifungal Activity:
In addition to antibacterial effects, the compound has shown potential antifungal activity against various fungal strains, although its efficacy varies compared to established antifungal agents.
Case Studies
-
Study on Antibiofilm Activity:
A recent study evaluated the antibiofilm activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could significantly reduce biofilm formation, outperforming conventional antibiotics like ciprofloxacin in some cases . -
In Vivo Efficacy:
In animal models, this compound demonstrated promising results in reducing infection rates caused by resistant bacterial strains, suggesting its potential as a therapeutic agent in treating complex infections .
Comparative Analysis
When compared with other pyridazine derivatives and similar compounds, ethyl 4-[(benzenesulfonyl)oxy]-6-oxo exhibits unique properties that may enhance its pharmacological profile. For example:
| Compound Name | Antimicrobial Efficacy (MIC) | Notable Features |
|---|---|---|
| Ethyl 4-Oxo-Pyridazine | Higher MIC values | Less effective than the target compound |
| Benzensulfonamide Derivatives | Variable | Often less selective |
Q & A
Basic: How can the synthesis of this compound be optimized to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintaining 60–80°C during sulfonate esterification to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the compound from by-products .
Yield improvements (70–85%) are achievable by incrementally adjusting reagent stoichiometry (e.g., 1.2:1 sulfonyl chloride to pyridazine intermediate) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., benzenesulfonyl proton signals at δ 7.5–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) with <2 ppm mass error .
- HPLC : Purity >95% is validated using a C18 column (acetonitrile/water mobile phase) .
Basic: What chemical reactivity is expected from the benzenesulfonyloxy group?
Methodological Answer:
The benzenesulfonyloxy group acts as a leaving group, enabling:
- Nucleophilic substitutions : Reacts with amines (e.g., benzylamine) under mild conditions (room temperature, THF) to form pyridazine derivatives .
- Hydrolysis : Acidic/basic conditions cleave the sulfonate ester, yielding hydroxyl intermediates (monitored via TLC) .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify rate-determining steps .
- DFT calculations : Model transition states to predict regioselectivity in substitutions .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to rule out radical pathways .
Advanced: How should researchers design biological activity studies for this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .
- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) .
Advanced: How to address contradictions in substituent effects on biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., 3-chloro vs. 4-fluoro substituents) and compare IC values .
- Crystallography : Resolve protein-ligand complexes to identify steric/electronic influences .
- Meta-analysis : Aggregate literature data on pyridazine derivatives to identify trends in substituent efficacy .
Advanced: What analytical strategies identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS for hydrolytic products .
- Light stability : UV irradiation (254 nm) detects photo-degradation products .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to model long-term degradation .
Advanced: How can rational design improve metabolic stability of analogs?
Methodological Answer:
- Bioisosteric replacement : Substitute the ethyl ester with a tert-butyl group to reduce esterase cleavage .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .
- Prodrug strategies : Mask the sulfonate group with a cleavable moiety (e.g., glucuronide) .
Advanced: What computational tools predict the compound’s interaction with novel targets?
Methodological Answer:
- Phylogenetic profiling : Identify homologous targets using BLAST against protein databases .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) .
- Machine learning : Train models on ChEMBL data to predict off-target interactions .
Basic: How to ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Detailed protocols : Specify reaction times (±5 min) and cooling rates (e.g., 1°C/min for crystallization) .
- Batch tracking : Log reagent lot numbers and storage conditions (e.g., anhydrous solvents) .
- Interlab validation : Collaborate with independent labs to verify yields and purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
